molecular formula C15H17N3O B7586294 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide

Cat. No. B7586294
M. Wt: 255.31 g/mol
InChI Key: NWXPUPDSKKELDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the family of NAD+ precursors, which are molecules that can increase the levels of NAD+ in the body. NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism, DNA repair, and other physiological processes.

Mechanism of Action

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide works by activating the NAD+ biosynthesis pathway, which involves the conversion of nicotinamide riboside (NR) to NAD+. NR is a natural precursor of NAD+ that can be found in food sources such as milk and yeast. 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide enhances the activity of the enzyme nicotinamide riboside kinase (NRK), which is responsible for converting NR to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by another enzyme called nicotinamide mononucleotide adenylyltransferase (NMNAT).
Biochemical and Physiological Effects:
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has been shown to increase the levels of NAD+ in various tissues, including the brain, liver, and muscle. This can have beneficial effects on cellular metabolism, DNA repair, and other physiological processes. For example, NAD+ is a coenzyme that is required for the activity of sirtuins, a family of proteins that are involved in regulating cellular metabolism and aging. 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide in lab experiments is that it can increase the levels of NAD+ in cells and tissues, which can have beneficial effects on cellular metabolism and other physiological processes. However, one limitation is that the effects of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide may be dependent on the dose and duration of treatment, and more studies are needed to determine the optimal conditions for its use.

Future Directions

There are several future directions for the study of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide. One area of research is the potential therapeutic applications of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide in neurodegenerative diseases, cancer, and metabolic disorders. Another area of research is the development of more potent and selective NAD+ precursors that can target specific tissues and cellular pathways. Additionally, more studies are needed to determine the optimal dose and duration of treatment for 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxylic acid with propan-2-ylamine, followed by the addition of 5-methylpyridine-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and metabolic disorders. In particular, it has been shown to increase the levels of NAD+ in the body, which can have beneficial effects on cellular metabolism, DNA repair, and other physiological processes.

properties

IUPAC Name

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11(2)18(14-5-4-6-16-10-14)15(19)13-7-12(3)8-17-9-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXPUPDSKKELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N(C2=CN=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide

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